molecular formula C10H16N2O2 B1481801 3-(3-Ethyl-4-hydroxypiperidin-1-yl)-3-oxopropanenitrile CAS No. 2092050-95-6

3-(3-Ethyl-4-hydroxypiperidin-1-yl)-3-oxopropanenitrile

Cat. No. B1481801
CAS RN: 2092050-95-6
M. Wt: 196.25 g/mol
InChI Key: SYKBBEJVIYUXKP-UHFFFAOYSA-N
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Description

3-(3-Ethyl-4-hydroxypiperidin-1-yl)-3-oxopropanenitrile, commonly known as Ethyl-4-hydroxy-3-oxopiperidine-1-carboxylate (EHPC), is a synthetic compound that has been used in a variety of scientific research applications. It is a versatile compound that can be used to study a range of biochemical and physiological processes.

Scientific Research Applications

1. Oxidative Cyclizations in Organic Synthesis

  • Manganese(III) acetate-based oxidative cyclizations of 3-oxopropanenitriles are used in the synthesis of dihydrofuran-3-carbonitriles containing heterocycles (Yılmaz, Uzunalioğlu, & Pekel, 2005).

2. Biocatalytic Approaches in Chemical Synthesis

  • 5-Hydroxypiperidin-2-one, a building block for biologically active compounds, is synthesized using biocatalytic methods, including hydroxynitrile lyase-mediated cyanohydrin formation and hydrogenation (Vink et al., 2003).

3. Synthesis of PAF-Receptor Antagonists

  • 4-Aminopiperidines substituted at the 3-position are synthesized from ethyl 4-oxo-3-piperidinecarboxylate and 3,3'-iminobis(propanenitrile) for potential use as PAF-receptor antagonists (Benmehdi et al., 2008).

4. Spectroscopic and Diffractometric Studies in Pharmaceutical Research

  • Polymorphism in pharmaceutical compounds similar in structure to 3-(3-Ethyl-4-hydroxypiperidin-1-yl)-3-oxopropanenitrile is characterized using spectroscopic and diffractometric techniques (Vogt et al., 2013).

5. Synthesis of Heterocyclic Compounds

  • Different methods for synthesizing heterocyclic compounds derived from 3-oxopropanenitriles are explored for their reactivity and synthetic importance (Fadda et al., 2014).

6. Synthesis of Ethyl 3-(3-Hydroxy-2-thienyl)-3-oxopropanoates

  • A synthesis approach for substituted ethyl 3-(3-hydroxy-2-thienyl)-3-oxopropanoates based on reactions involving ethyl cyanoacetate and carbon disulfide (Larionova et al., 2013).

7. Structural Studies on Bio-Active Compounds

  • Structural studies of compounds similar in structure to this compound provide insights into their stability and potential bioactivity (Chopra & Schwalbe, 1991).

8. Synthesis and Evaluation of Anticancer Agents

  • New heterocyclic compounds based on 3-oxopropanenitriles are synthesized and evaluated for their potential anticancer activity (Metwally et al., 2016).

9. Synthesis of Antimicrobial Agents

  • 1-Hydroxypiperazine dihydrochloride, synthesized from similar compounds, is used in the creation of pyridone carboxylic acid antibacterial agents (Uno et al., 1989).

properties

IUPAC Name

3-(3-ethyl-4-hydroxypiperidin-1-yl)-3-oxopropanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2O2/c1-2-8-7-12(6-4-9(8)13)10(14)3-5-11/h8-9,13H,2-4,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYKBBEJVIYUXKP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CN(CCC1O)C(=O)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-(3-Ethyl-4-hydroxypiperidin-1-yl)-3-oxopropanenitrile
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3-(3-Ethyl-4-hydroxypiperidin-1-yl)-3-oxopropanenitrile
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3-(3-Ethyl-4-hydroxypiperidin-1-yl)-3-oxopropanenitrile
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3-(3-Ethyl-4-hydroxypiperidin-1-yl)-3-oxopropanenitrile

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